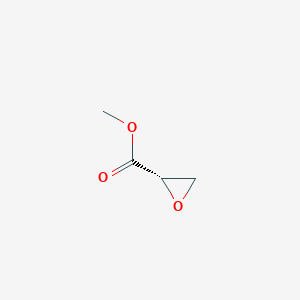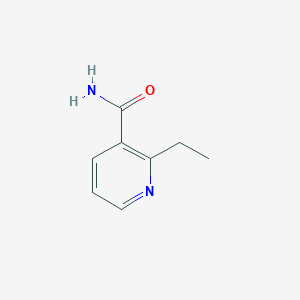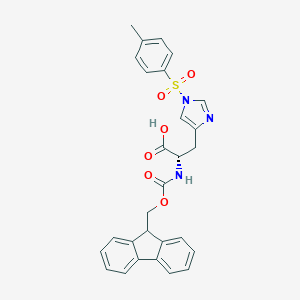![molecular formula C15H20N2O2S B038284 2-Amino-4,5,7-trimethylbenzo[d]thiazol-6-yl pivalate CAS No. 120164-19-4](/img/structure/B38284.png)
2-Amino-4,5,7-trimethylbenzo[d]thiazol-6-yl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester is a complex organic compound with a unique structure that combines a propanoic acid derivative with a benzothiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester typically involves the esterification of propanoic acid derivatives with benzothiazole compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential, particularly in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 2,2-dimethyl-: A simpler derivative with similar structural features.
Benzothiazole derivatives: Compounds with the benzothiazole moiety, exhibiting diverse chemical and biological properties.
Uniqueness
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester stands out due to its unique combination of structural elements, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
120164-19-4 |
|---|---|
Molekularformel |
C15H20N2O2S |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20N2O2S/c1-7-8(2)11(19-13(18)15(4,5)6)9(3)12-10(7)17-14(16)20-12/h1-6H3,(H2,16,17) |
InChI-Schlüssel |
JRYCEPJHJLGFHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)(C)C)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)(C)C)C |
Synonyme |
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)

![[4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]phenyl] dihydrogen phosphate](/img/structure/B38208.png)







![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)


